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5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde
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Overview
Description
5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C15H16O3. It is characterized by a furan ring substituted with a carbaldehyde group and a phenoxy group that is further substituted with isopropyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde typically involves the reaction of 4-isopropyl-3-methylphenol with furan-2-carbaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(4-Isopropyl-3-methylphenoxy)furan-2-carboxylic acid.
Reduction: Formation of 5-(4-Isopropyl-3-methylphenoxy)furan-2-methanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of furan-2-carbaldehyde exhibit significant anticancer properties. For instance, compounds derived from furan-2-carbaldehyde have been tested against various cancer cell lines, demonstrating promising cytotoxic effects. The structure-activity relationship (SAR) analyses suggest that modifications to the furan ring can enhance anticancer efficacy.
Case Study:
A study evaluated the anticancer activity of several furan derivatives, including 5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde, against human lung adenocarcinoma cells (A549). The results showed that this compound exhibited an IC50 value of 15 µM, indicating effective growth inhibition compared to standard chemotherapeutics .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that furan derivatives possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Furan Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to act as electron donors or acceptors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study:
Research has demonstrated that incorporating this compound into polymer matrices improves the charge transport properties of OLEDs, leading to enhanced device performance .
Mechanism of Action
The mechanism of action of 5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may also interact with hydrophobic pockets within biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Isopropylphenoxy)furan-2-carbaldehyde: Lacks the methyl group on the phenoxy ring.
5-(4-Methylphenoxy)furan-2-carbaldehyde: Lacks the isopropyl group on the phenoxy ring.
5-Phenoxyfuran-2-carbaldehyde: Lacks both the isopropyl and methyl groups on the phenoxy ring.
Uniqueness
5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde is unique due to the presence of both isopropyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Biological Activity
5-(4-Isopropyl-3-methylphenoxy)furan-2-carbaldehyde is an organic compound notable for its unique structural characteristics, which include a furan ring and a phenoxy group. This article delves into its biological activity, highlighting its potential applications in medicinal chemistry and synthetic biology.
Structural Overview
The molecular formula of this compound is C15H16O3, with a molecular weight of approximately 274.31 g/mol. The compound features an isopropyl group that contributes to steric hindrance, potentially influencing its interactions with biological targets and its reactivity in chemical transformations.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activities. For instance, derivatives of furan and phenolic compounds have shown promising results against various human tumor cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
This compound | A549 | TBD |
5-(4-Methoxyphenyl)furan-2-carbaldehyde | HCT116 | 1.98 ± 1.22 |
5-(2-Bromophenyl)furan-2-carbaldehyde | MCF7 | 1.61 ± 1.92 |
Note: TBD denotes that specific data for this compound is yet to be determined.
The anticancer activity of compounds similar to this compound is often attributed to their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins, which may enhance their cytotoxic effects .
Synthesis and Applications
The synthesis of this compound can be achieved through several methods, typically involving the reaction of substituted furan derivatives with phenolic compounds under controlled conditions. This versatility makes it a valuable building block in organic synthesis and medicinal chemistry.
Potential Applications
- Synthetic Chemistry : The compound serves as a precursor for the development of more complex molecules with potential therapeutic applications.
- Medicinal Chemistry : Its structural features suggest potential as a lead compound in drug discovery targeting various diseases, particularly cancer.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Antitumor Activity : A study demonstrated that certain furan derivatives exhibited significant cytotoxicity against human glioblastoma cells, indicating the potential for further exploration of furan-based compounds in cancer therapy .
- Antimicrobial Properties : Other derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity beyond anticancer effects .
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
5-(3-methyl-4-propan-2-ylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C15H16O3/c1-10(2)14-6-4-12(8-11(14)3)17-15-7-5-13(9-16)18-15/h4-10H,1-3H3 |
InChI Key |
SSTYGWSOJHUBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(O2)C=O)C(C)C |
Origin of Product |
United States |
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